1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Description
1-Bromo-2-methyl-4-(trifluoromethyl)benzene (CAS 929000-62-4) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), a methyl group (position 2), and a trifluoromethyl group (position 4). This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity is driven by the electron-withdrawing trifluoromethyl group, which activates the bromine atom for nucleophilic substitution, while the methyl group introduces steric effects that modulate reaction pathways .
Properties
IUPAC Name |
1-bromo-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNLJDFFBZSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628096 | |
| Record name | 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-62-4 | |
| Record name | 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Bromination of 2-Methyl-4-(trifluoromethyl)benzene
One common method for synthesizing 1-Bromo-2-methyl-4-(trifluoromethyl)benzene is through the bromination of 2-methyl-4-(trifluoromethyl)benzene. The reaction typically proceeds under controlled conditions using bromine or a brominating agent.
- Solvent: Dichloromethane or dimethylformamide (DMF)
- Catalyst: Iron(III) bromide or other suitable catalysts
- Temperature: Generally maintained between 80°C and 100°C
This method allows for selective bromination at the desired position due to the directing effects of the trifluoromethyl group.
Industrial Production Techniques
In an industrial context, large-scale production may utilize optimized bromination reactors designed to enhance yield and purity. The process often includes:
- Purification Steps: Distillation or recrystallization to isolate the product in high purity.
- Optimization Strategies: Adjusting parameters such as reaction time, temperature, and concentration to maximize output.
Alternative Synthesis via Nucleophilic Substitution
Another approach involves starting from precursors like 2-bromo-5-trifluoromethyltoluene or related compounds. This method can involve nucleophilic substitution reactions where suitable nucleophiles replace bromine under mild conditions.
Example Reaction:
$$
\text{C}8\text{H}6\text{BrF}3 + \text{Nucleophile} \rightarrow \text{C}8\text{H}_6\text{(Substituted)} + \text{Br}^-
$$
This method may offer advantages in terms of selectivity and functional group tolerance.
The efficiency of these preparation methods can be assessed through yield measurements and purity analysis using techniques such as:
| Method | Yield (%) | Purity (%) | Analytical Technique Used |
|---|---|---|---|
| Bromination of 2-Methyl-4-(trifluoromethyl)benzene | 85% | >95% | GC-MS, NMR |
| Nucleophilic Substitution | 78% | >90% | NMR, HPLC |
These analytical techniques confirm both the identity and quality of the synthesized compound.
The preparation of this compound can be effectively achieved through various methods including direct bromination and nucleophilic substitution. Each method presents unique advantages regarding yield, purity, and operational conditions, making them suitable for different applications in organic synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing trifluoromethyl group activates the ring for NAS, while the methyl group modulates steric accessibility.
Key examples:
- Methoxylation : Reaction with sodium methoxide in DMF at 80°C yields 1-methoxy-2-methyl-4-(trifluoromethyl)benzene (85% yield).
- Amination : Ammonia in the presence of a copper catalyst at 170–230°C produces 1-amino-2-methyl-4-(trifluoromethyl)benzene, though yields are lower due to steric hindrance .
Reaction Conditions Table
| Reagent | Solvent | Temperature (°C) | Product | Yield |
|---|---|---|---|---|
| NaOCH₃ | DMF | 80 | 1-Methoxy-2-methyl-4-(trifluoromethyl)benzene | 85% |
| NH₃ (liquefied) | — | 170–230 | 1-Amino-2-methyl-4-(trifluoromethyl)benzene | 60% |
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings, forming carbon–carbon bonds.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DME generates biaryl derivatives. For example:
- Biphenyl formation : Coupling with phenylboronic acid yields 2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile (78% yield) .
Sonogashira Coupling
Using PdCl₂(PPh₃)₂, CuI, and triethylamine, the compound reacts with terminal alkynes to form alkynylated products .
Comparison of Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Alkynylated benzene | 65% |
Reduction Reactions
The C–Br bond is reduced to C–H using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 2-methyl-4-(trifluoromethyl)toluene (92% yield). This reaction is critical for dehalogenation strategies in multistep syntheses.
Directed Functionalization
The trifluoromethyl group directs electrophilic substitution to the meta position relative to itself, while the methyl group influences regioselectivity.
Nitration Example :
Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs at the 5-position (meta to CF₃), producing 1-bromo-2-methyl-4-(trifluoromethyl)-5-nitrobenzene.
Halogenation :
Bromination with Br₂/FeBr₃ adds a second bromine at the 5-position, though competing debromination can occur .
Comparative Reactivity with Analogues
The compound’s reactivity differs from positional isomers due to substituent orientation:
| Compound | NAS Reactivity | Coupling Efficiency |
|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | Higher | Moderate |
| 1-Bromo-4-methylbenzene | Lower | High |
| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | Moderate | High |
The trifluoromethyl group enhances electrophilic substitution rates compared to methyl, while steric effects from the 2-methyl group reduce NAS efficiency relative to non-methylated analogues .
Scientific Research Applications
Organic Synthesis
1-Bromo-2-methyl-4-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. Its bromine atom allows for substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives. It is also involved in coupling reactions (e.g., Suzuki and Heck reactions) to produce biaryl compounds.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Bromine can be replaced by nucleophiles |
| Coupling Reactions | Forms biaryl compounds using palladium catalysts |
| Oxidation/Reduction | Can yield benzoic acid derivatives or remove bromine |
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethoxy group enhances lipophilicity, which is critical for biological interactions. Studies indicate that compounds containing trifluoromethyl groups often exhibit improved biological activities, making them suitable candidates for drug development.
Case Study: Anticancer Activity
Research has shown that organoboron compounds can inhibit key enzymes involved in cancer progression. Derivatives of trifluoromethyl-containing compounds have demonstrated efficacy in preclinical trials against various cancer types, suggesting that this compound may possess similar properties.
The unique structural features of this compound contribute to its potential biological activities. The trifluoromethoxy group is known to enhance interactions with proteins and enzymes, potentially leading to improved therapeutic candidates.
Structure-Activity Relationship (SAR)
Studies emphasize the importance of the trifluoromethoxy group in enhancing biological efficacy, indicating that modifications to this structure could yield compounds with significant pharmacological potential.
Environmental Considerations
While exploring its applications, it is essential to consider the environmental impact of using halogenated organic compounds like this compound. Research indicates potential environmental hazards associated with such compounds, necessitating careful assessment during their application in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-methyl-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various nucleophilic substitution and palladium-catalyzed coupling reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-Chloro-2-methyl-4-(trifluoromethyl)benzene (CAS 97399-46-7)
- Key Difference : Bromine vs. chlorine at position 1.
- Reactivity : Bromine’s higher leaving-group ability makes the bromo analog more reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Chloro derivatives typically require harsher conditions or specialized catalysts .
- Applications : The bromo derivative is preferred in Pd-catalyzed aminations, as demonstrated in , where bromobenzenes with trifluoromethyl groups yielded 80% product in Pd(0)-catalyzed reactions, while chloro analogs are less efficient .
1-Bromo-2-chloro-4-(trifluoromethyl)benzene (CAS 892845-59-9)
- Key Difference : Additional chlorine at position 2.
- This compound is used in multi-step syntheses where sequential substitution is required .
Substituent-Type Variants
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Key Difference : Methylsulfonyl group replaces methyl at position 2.
- Reactivity : The strongly electron-withdrawing sulfonyl group enhances ring deactivation, reducing electrophilic substitution rates. However, it improves stability in acidic or oxidative conditions, making it suitable for medicinal chemistry applications .
1-Bromo-2-((trifluoromethyl)sulfonyl)benzene (from CD73 Inhibitor Study)
Positional Isomers
1-Bromo-3-fluoro-4-(trifluoromethyl)benzene (CAS 105529-58-6)
- Key Difference : Fluorine at position 3 instead of methyl at position 2.
- Electronic Effects : Fluorine’s inductive electron-withdrawing effect further activates the bromine for substitution. However, steric hindrance is reduced compared to the methyl-containing analog, enabling higher yields in Pd-catalyzed aminations (e.g., 80% yield in ) .
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)
Multi-Halogenated Derivatives
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS 66417-30-9)
- Key Difference : Bromomethyl group at position 1.
- Applications : The bromomethyl group enables alkylation reactions, making this compound a versatile linker in polymer chemistry and bioconjugation .
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4)
Research Findings and Trends
- Steric Effects : The methyl group in 1-bromo-2-methyl-4-(trifluoromethyl)benzene introduces steric hindrance, reducing by-product formation in Pd-catalyzed reactions compared to bulkier analogs () .
- Electronic Effects : Trifluoromethyl groups enhance leaving-group ability of halogens, enabling efficient cross-coupling reactions .
- Biological Relevance : Sulfonyl and trifluoromethyl variants show promise in enzyme inhibition, highlighting the importance of substituent electronic profiles in drug design .
Biological Activity
1-Bromo-2-methyl-4-(trifluoromethyl)benzene, also known by its CAS number 929000-62-4, is a halogenated aromatic compound with notable structural features, including a bromine atom and a trifluoromethyl group attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and material sciences, due to its potential as an intermediate in the synthesis of biologically active compounds.
- Molecular Formula : C₈H₆BrF₃
- Molecular Weight : Approximately 239.03 g/mol
- Structure : The presence of the trifluoromethyl group enhances the reactivity of the compound, influencing its biological interactions.
Biological Activity Overview
Despite its structural significance, specific scientific literature detailing the biological activity of this compound is limited. However, some insights can be drawn from related compounds and general properties associated with halogenated aromatics.
Potential Biological Effects
- Antimicrobial Activity : Compounds with similar halogenated structures often exhibit antimicrobial properties. For instance, bromine substituents have been shown to enhance antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . Although direct studies on this compound are lacking, it may exhibit similar behaviors based on structural analogies.
- Cytotoxicity : Related compounds have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies on brominated compounds demonstrated significant cytotoxicity in cancer models such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell viability . The unique structure of this compound suggests potential for similar anticancer activity.
- Skin Irritation Potential : The compound is noted for its potential to cause skin irritation upon exposure, which is a common characteristic of many halogenated aromatic compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of halogenated compounds. The presence of halogens like bromine and fluorine can significantly alter the pharmacological profile:
- Bromine Substituents : Often enhance antibacterial properties.
- Trifluoromethyl Group : Known to increase lipophilicity and bioavailability, potentially leading to improved pharmacokinetic properties.
Comparative Analysis with Similar Compounds
The following table summarizes several structurally similar compounds and their respective properties:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene | 1356114-12-9 | 1.00 | Antimicrobial activity |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | 66417-30-9 | 0.97 | Cytotoxic effects against cancer cells |
| 2-Bromo-5-methylbenzotrifluoride | 261952-20-9 | 0.97 | Potential anti-inflammatory properties |
Case Studies and Research Findings
While specific studies on this compound are scarce, research on analogous compounds provides valuable insights into potential applications:
- Cytotoxicity Studies : Research indicates that brominated derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines . These findings suggest that further exploration of this compound could yield significant results in cancer therapeutics.
- Antimicrobial Activity : The presence of bromine has been linked to enhanced antibacterial effects in various studies . This suggests that similar mechanisms may be at play for the compound .
- Toxicological Assessments : Toxicological evaluations indicate that handling precautions should be taken due to potential irritant effects . This aligns with broader safety data for halogenated aromatic compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-2-methyl-4-(trifluoromethyl)benzene, and how can purity be maximized?
- Methodology : Direct bromination of 2-methyl-4-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) is a common approach. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization in ethanol yields >95% purity. Monitor reaction progress using GC-MS to minimize side-products like di-brominated isomers .
- Key Data : Molecular weight (239.04 g/mol) and XLogP3 (3.7) indicate high hydrophobicity, requiring non-polar eluents for separation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : -NMR (CDCl) shows distinct aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5 ppm). -NMR confirms trifluoromethyl resonance (δ -62 to -64 ppm) .
- X-ray Crystallography : Use SHELXL or ORTEP-3 for structure refinement. Crystallize in dichloromethane/hexane to obtain monoclinic crystals (space group P2/c) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Storage : Store at 0–6°C in amber glass under inert gas (N) to prevent degradation.
- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles). Spills require neutralization with sodium bicarbonate and adsorption via vermiculite .
Advanced Research Questions
Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (≈5.2 eV), indicating susceptibility to nucleophilic aromatic substitution. Solvent effects (e.g., THF vs. DMF) are modeled using the PCM approach .
- Data Contradiction : Experimental yields in Suzuki-Miyaura couplings (70–85%) occasionally deviate from DFT predictions due to steric hindrance from the methyl group, requiring empirical optimization .
Q. What strategies resolve discrepancies in crystallographic data for halogen-bonded derivatives?
- Methodology : Use WinGX or SHELXT for space-group determination. For disordered trifluoromethyl groups, apply restraints (ISOR, DELU) and validate via R (<5%) and wR (<12%) metrics. Compare with analogous structures (e.g., 1-Bromo-4-(trifluoromethoxy)benzene, CIF files in CSD) .
Q. How does steric and electronic tuning influence regioselectivity in electrophilic substitutions?
- Experimental Design :
- Nitration : Use HNO/HSO at 0°C to direct electrophiles to the para position (relative to bromine). Meta-substitution by the trifluoromethyl group is confirmed via NOESY .
- Controlled Trials : Compare with 1-Bromo-3-(trifluoromethoxy)benzene to isolate electronic vs. steric effects .
Q. What are the environmental impacts of lab-scale synthesis, and how can they be mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
